molecular formula C22H15NO4 B6423866 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 313259-63-1

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6423866
CAS No.: 313259-63-1
M. Wt: 357.4 g/mol
InChI Key: CAEFZZSVFYMRTO-UHFFFAOYSA-N
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Description

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, followed by cyclization and subsequent benzoylation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce various reduced isoindole derivatives

Scientific Research Applications

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives, such as:

  • 5-benzoyl-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-benzoyl-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-benzoyl-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO3. The compound features a benzoyl group and a methoxyphenyl moiety attached to a dihydroisoindole core. This structural configuration is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of an appropriate benzoyl derivative with a substituted aniline in the presence of a suitable catalyst. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<10
U251 (glioblastoma)<15

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in cancer cell survival pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammatory markers in vitro. The underlying mechanism may involve the modulation of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), causing G1/S phase arrest.
  • Anti-inflammatory Pathways : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.

Case Studies

A notable study investigated the effects of this compound on human melanoma cells. The results indicated significant inhibition of cell migration and invasion at concentrations as low as 5 µM. This suggests its potential application in preventing metastasis in melanoma patients .

Another case study focused on its effects in vivo using mouse models bearing xenografts of human cancers. The compound significantly reduced tumor volume compared to control groups and showed a favorable safety profile with minimal toxicity observed at therapeutic doses.

Properties

IUPAC Name

5-benzoyl-2-(4-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-27-17-10-8-16(9-11-17)23-21(25)18-12-7-15(13-19(18)22(23)26)20(24)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEFZZSVFYMRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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